molecular formula C12H11NO2 B1149046 Methyl 3-(1H-indol-7-yl)acrylate CAS No. 104682-97-5

Methyl 3-(1H-indol-7-yl)acrylate

Cat. No. B1149046
CAS RN: 104682-97-5
M. Wt: 201.22124
InChI Key:
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Description

Synthesis Analysis

The synthesis of Methyl 3-(1H-indol-7-yl)acrylate and related compounds involves several key methods. For instance, methyl 2-isocyano-3-[3 (1H)-indolyl] acrylate was synthesized from 3-(aminomethylene)-3H-indoles with methyl α-isocyanoacetate in pyridine or dimethylformamide, yielding 73-75% of the product. This synthesis route emphasizes the utility of isocyanates in constructing the acrylate framework attached to the indole nucleus (Moriya & Yoneda, 1982). Additionally, L-proline catalyzed methods have been developed for the stereoselective synthesis of related methyl α-indolyl-β-aryl/alkyl acrylates, demonstrating the versatility in synthesizing these compounds (Biswas et al., 2013).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through various techniques, including crystallography. For example, the crystal structure of a closely related compound, (E)-Methyl 3-(1H-indol-3-yl)acrylate, revealed that the indole and methyl acrylate planes are inclined at a specific angle, highlighting the spatial arrangement crucial for its reactivity and interactions (Li et al., 2011).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, owing to the reactive acrylate group and the indole moiety. Domino reactions involving arylamine, methyl propiolate, and aromatic aldehyde in the presence of FeCl3 have been used to synthesize functionalized indol-3-yl acrylates, showcasing the compound's versatility in organic synthesis (Zhang et al., 2012).

Physical Properties Analysis

The physical properties of this compound, including its melting point, boiling point, and solubility, are crucial for its application in synthesis and material science. These properties are influenced by the molecular structure, particularly the interactions between the indole and acrylate groups. Research on related compounds, like methyl acrylate, provides insights into the effects of structural variations on physical properties (Brown et al., 1971).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity, stability, and compatibility with various reagents, are pivotal for its application in organic synthesis. The presence of both the acrylate group and the indole nucleus offers multiple sites for reactions, such as cycloadditions, nucleophilic substitutions, and more. Studies on related acrylate compounds reveal the potential reactivity patterns and stability considerations necessary for effective use in chemical synthesis (McInturff et al., 2013).

Scientific Research Applications

1. Alkylation of Heterocycles

Methyl 3-(1H-indol-7-yl)acrylate is generated in situ from dimethyl 3,3'-dithiodipropionate in a basic medium and applied for the alkylation of indoles and other nitrogen heterocycles. This process results in a series of 3-(heteroaryl-substituted) propionates, providing a mechanistic understanding of acrylate generation and its subsequent application in heterocycle alkylation (Hamel & Girard, 2000).

2. Synthesis of Functionalized Indol-3-yl Acrylates

In the presence of FeCl3 as a catalyst, this compound participates in one-pot domino reactions, leading to the facile synthesis of functionalized indol-3-yl acrylates. This process is significant for the stereoselective formation of these compounds, confirmed by 1H NMR spectra and single crystal structures (Zhang, Sun, & Yan, 2012).

3. Waste Gas Treatment

A biotrickling filter (BTF) packed with ceramic particles has been utilized for the effective treatment of methyl acrylate waste gas. The BTF demonstrates high removal efficiency, with no detectable levels of methyl acrylate under certain conditions, highlighting its potential for industrial applications in waste gas treatment (Wu, Yin, Quan, Fang, & Yin, 2016).

4. Stereoselective Synthesis

This compound is used in a mild and robust method for the stereoselective synthesis of various biologically significant compounds, such as carbazoles, γ-carbolines, and the marine alkaloid prenostodione. This synthesis involves a condensation reaction and demonstrates the versatility of this compound in synthesizing complex biological molecules (Biswas, Jaiswal, Singh, Mobin, & Samanta, 2013).

Mechanism of Action

Safety and Hazards

The safety data sheet for a related compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation and serious eye damage/eye irritation, and can cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

methyl (E)-3-(1H-indol-7-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-11(14)6-5-9-3-2-4-10-7-8-13-12(9)10/h2-8,13H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLBSBOCRAAKLU-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=CC2=C1NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=CC2=C1NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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